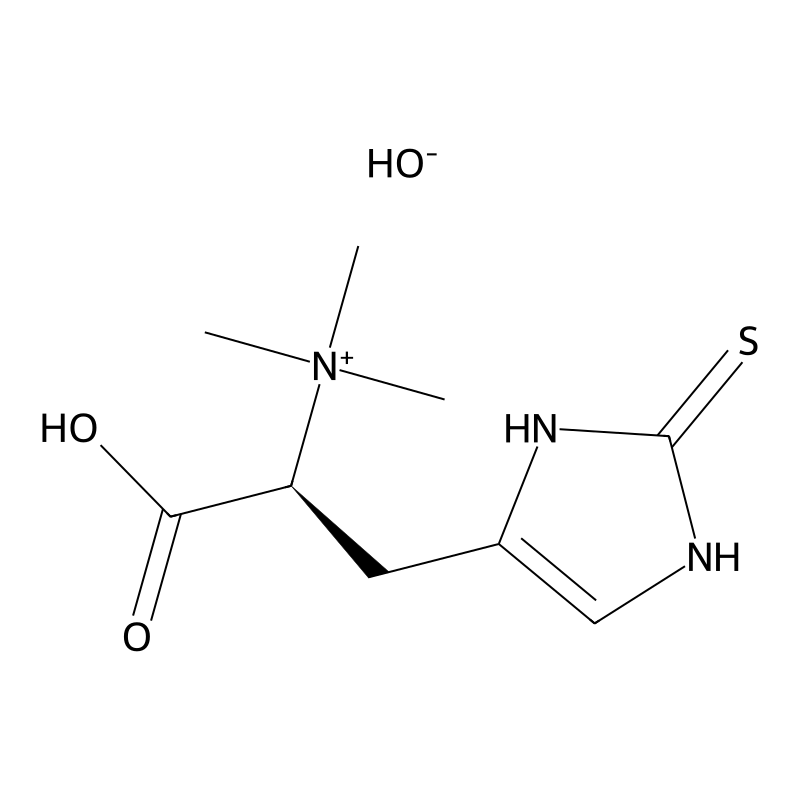

Ergothioneine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ergothioneine as an Antioxidant

One of the most studied aspects of Ergothioneine is its potential as an antioxidant. Ergothioneine possesses a unique structure that allows it to scavenge free radicals and reactive oxygen species (ROS) within cells []. These ROS can damage cellular components and contribute to the development of various chronic diseases. Studies suggest that Ergothioneine may play a role in protecting tissues, particularly in organs with high metabolic activity like the liver and kidneys [].

Ergothioneine and Neurodegenerative Diseases

The neuroprotective properties of Ergothioneine are another area of active research. Studies have shown that Ergothioneine accumulates in high concentrations in the brain, particularly in areas vulnerable to neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. Research suggests that Ergothioneine may help protect neurons from oxidative stress and protein misfolding, both of which are implicated in these diseases [].

Ergothioneine and Eye Health

The antioxidant and anti-inflammatory properties of Ergothioneine are being investigated for their potential benefits in eye health. Studies suggest that Ergothioneine may help protect against cataracts and age-related macular degeneration, both of which are caused by oxidative damage [].

Ergothioneine is a naturally occurring amino acid and a thiourea derivative of histidine, characterized by the presence of a sulfur atom on the imidazole ring. Discovered in 1909 from the ergot fungus, its structure was elucidated in 1911. Ergothioneine is synthesized by certain organisms, including actinomycetota, cyanobacteria, and specific fungi, but humans acquire it exclusively through dietary sources. It accumulates in various tissues such as erythrocytes, liver, and kidneys, although its precise physiological role remains largely unknown .

The exact mechanism of action of ergothioneine is still under investigation. However, research suggests it plays a role in protecting cells from damage caused by free radicals and reactive oxygen species (ROS) due to its antioxidant properties []. Additionally, it may be involved in cellular protection by regulating metal homeostasis and modulating inflammatory pathways [].

Studies have shown that specific transporter proteins in the body facilitate the uptake of ergothioneine into tissues with high metabolic activity, such as the lens of the eye, liver, kidneys, and brain []. This suggests its potential role in protecting these organs from oxidative stress-related damage.

Ergothioneine exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS) like singlet oxygen and superoxide radicals. It reacts rapidly with singlet oxygen, which contributes to its protective effects against oxidative stress . The regeneration of ergothioneine after reacting with singlet oxygen has been demonstrated to involve a non-enzymatic multi-step cycle, linking it closely with glutathione metabolism . Notably, ergothioneine can reduce hydrogen peroxide and other oxidants, showcasing its versatility as an antioxidant .

Ergothioneine is recognized for its adaptogenic properties, meaning it helps organisms adapt to stressors. It preferentially accumulates in cells exposed to oxidative damage and activates several antioxidant enzymes. Research indicates that ergothioneine regulates the KEAP1–NRF2 pathway, promoting the expression of genes involved in cellular defense mechanisms . Additionally, it appears to influence signaling pathways related to cell survival and proliferation .

The biosynthesis of ergothioneine involves a two-step process starting with the methylation of histidine to form hercynine (histidine betaine). Subsequently, sulfur is incorporated from cysteine. This pathway has been elucidated in species like Mycobacterium smegmatis and Neurospora crassa, where unique enzymes catalyze the formation of carbon-sulfur bonds critical for ergothioneine synthesis . Recent studies have also explored oxygen-independent pathways for its synthesis .

Studies indicate that ergothioneine interacts with various cellular pathways and compounds. It has been shown to enhance the activity of antioxidant enzymes like superoxide dismutase and catalase while modulating signaling pathways such as phosphatidylinositol 3-kinase/AKT. These interactions suggest that ergothioneine may play a role in cellular defense mechanisms against oxidative stress .

Several compounds share structural or functional similarities with ergothioneine:

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| Hercynine | Histidine betaine precursor | Precursor in ergothioneine synthesis |

| Ovothiol | Thiol compound with antioxidant properties | Contains a thiol group; involved in redox reactions |

| Selenoneine | Selenium-containing analogue of ergothioneine | Incorporates selenium; unique biosynthetic pathway |

| Glutathione | Tripeptide (glutamate-cysteine-glycine) | Major intracellular antioxidant; involved in detoxification |

Ergothioneine's unique structure as a thiourea derivative allows it to resist oxidation while maintaining strong scavenging capabilities against ROS. Its specific accumulation in tissues under oxidative stress distinguishes it from other antioxidants like glutathione .

Ergothioneine, a sulfur-containing histidine derivative, is primarily synthesized by specific microorganisms in nature, including fungi, actinomycetes, cyanobacteria, and methylobacteria [1]. The biosynthetic pathways for ergothioneine production have been extensively studied in recent decades, revealing diverse mechanisms across different microbial species [2]. These pathways generally involve the conversion of histidine to ergothioneine through a series of enzymatic reactions, with variations in the specific enzymes and intermediates involved depending on the organism [3].

Fungal Biosynthetic Mechanisms

In fungi, ergothioneine biosynthesis follows a more streamlined pathway compared to bacteria, utilizing only two enzymes: Egt1 and Egt2 [4]. The fungal pathway was first characterized in Neurospora crassa, where the bifunctional enzyme Egt1 catalyzes the first two steps of the biosynthetic process [5]. Initially, Egt1 functions as a methyltransferase, transferring three methyl groups from S-adenosylmethionine (SAM) to histidine, forming hercynine (also known as trimethylhistidine or TMH) [6]. Subsequently, the same Egt1 enzyme catalyzes the oxidative C-S bond formation between hercynine and cysteine, producing hercynylcysteine sulfoxide [7].

The second enzyme in the fungal pathway, Egt2, functions as a PLP-dependent C-S lyase that cleaves hercynylcysteine sulfoxide to generate ergothioneine [8]. This simplified pathway is more efficient than the bacterial counterpart as it directly utilizes cysteine as the sulfur donor rather than γ-glutamylcysteine, thereby eliminating competition with glutathione biosynthesis [9]. Various fungal species, including Aspergillus fumigatus, Schizosaccharomyces pombe, and numerous edible mushrooms, employ this biosynthetic mechanism with slight variations [10].

Bacterial Biosynthetic Mechanisms

Bacterial ergothioneine biosynthesis was first characterized in Mycobacterium smegmatis, where a five-gene cluster (egtABCDE) orchestrates the production pathway [1]. In this bacterial system, the process begins with EgtD, a histidine-specific methyltransferase that catalyzes the trimethylation of histidine to form hercynine using SAM as the methyl donor [5]. Concurrently, EgtA, a γ-glutamylcysteine synthetase, catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine in an ATP-dependent reaction [3].

The subsequent step involves EgtB, a non-heme iron-dependent sulfoxide synthase that catalyzes the oxidative coupling of hercynine with γ-glutamylcysteine to form S-hercynyl-γ-glutamylcysteine sulfoxide in the presence of oxygen and iron [11]. EgtC, a glutamine amidotransferase, then removes the glutamate moiety to yield hercynylcysteine sulfoxide [12]. Finally, EgtE, a PLP-dependent C-S lyase, converts hercynylcysteine sulfoxide to ergothioneine with the concomitant release of pyruvate and ammonia [13].

Interestingly, some bacterial species, particularly Methylobacterium strains, possess EgtB enzymes that can directly utilize cysteine instead of γ-glutamylcysteine as the sulfur donor, similar to the fungal pathway [14]. This variation demonstrates the evolutionary adaptability of ergothioneine biosynthesis across different bacterial species [15].

Enzymatic Cascade in Biosynthesis

The enzymatic cascade in ergothioneine biosynthesis represents a sophisticated sequence of reactions that efficiently convert primary metabolites into this specialized thiol compound [16]. The cascade typically involves three main types of enzymatic reactions: methylation, sulfoxidation (C-S bond formation), and C-S bond cleavage [17].

In the bacterial pathway, the enzymatic cascade begins with the methyltransferase activity of EgtD, followed by the sulfoxide synthase activity of EgtB, the amidotransferase activity of EgtC, and finally the C-S lyase activity of EgtE [18]. Each enzyme in this cascade has evolved specific structural features to ensure substrate specificity and catalytic efficiency [19]. For instance, the crystal structure of EgtD reveals a unique substrate binding mechanism that optimizes the sequential methylation of histidine [11].

The fungal enzymatic cascade is more condensed, with Egt1 performing both the methyltransferase and sulfoxide synthase functions, while Egt2 catalyzes the C-S lyase reaction [20]. This streamlined cascade may represent an evolutionary adaptation to enhance the efficiency of ergothioneine production in fungi [21].

| Table 1: Comparison of Enzymatic Steps in Fungal and Bacterial Ergothioneine Biosynthesis | ||

|---|---|---|

| Step | Fungal Pathway (Enzymes) | Bacterial Pathway (Enzymes) |

| Histidine methylation | Egt1 (N-terminal domain) | EgtD |

| Sulfur donor preparation | Not required (uses cysteine directly) | EgtA (produces γ-glutamylcysteine) |

| Sulfoxide formation | Egt1 (C-terminal domain) | EgtB |

| Glutamate removal | Not required | EgtC |

| C-S bond cleavage | Egt2 | EgtE |

Oxygen-Dependent Biosynthetic Pathways

Oxygen-dependent biosynthetic pathways represent the most common mechanisms for ergothioneine production in nature [8]. These pathways are characterized by the involvement of oxygen in the critical C-S bond formation step, which is catalyzed by non-heme iron-dependent sulfoxide synthases [22]. The oxygen-dependent pathways are prevalent in aerobic organisms, including most fungi and aerobic bacteria [23].

EgtB/Egt1-Dependent Sulfoxide Formation

The central step in oxygen-dependent ergothioneine biosynthesis is the formation of a sulfoxide intermediate through the action of EgtB in bacteria or Egt1 in fungi [10]. These enzymes belong to the family of mononuclear non-heme iron enzymes and catalyze the oxidative C-S bond formation between the imidazole ring of hercynine and a sulfur donor [24].

In the bacterial pathway, EgtB catalyzes the reaction between hercynine and γ-glutamylcysteine in the presence of oxygen and iron(II) [25]. The reaction mechanism involves the formation of an iron-superoxo species that activates the C-H bond of the imidazole ring, followed by the insertion of the sulfur atom from γ-glutamylcysteine to form S-hercynyl-γ-glutamylcysteine sulfoxide [26]. The crystal structure of EgtB from Mycobacterium thermoresistibile has provided valuable insights into the structural basis of this reaction [27].

In the fungal pathway, Egt1 catalyzes a similar reaction but uses cysteine directly as the sulfur donor [28]. The C-terminal domain of Egt1, which is responsible for the sulfoxide synthase activity, shares structural similarities with bacterial EgtB [29]. However, Egt1 has evolved specific features that enable it to use cysteine efficiently, making the fungal pathway more direct and potentially more energy-efficient [30].

Role of Methyltransferases

Methyltransferases play a crucial role in the initial step of ergothioneine biosynthesis by catalyzing the trimethylation of histidine to form hercynine [31]. This reaction is catalyzed by EgtD in bacteria and the N-terminal domain of Egt1 in fungi [32]. Both enzymes utilize S-adenosylmethionine (SAM) as the methyl donor and transfer three methyl groups sequentially to the α-amino group of histidine [33].

The crystal structure of EgtD from Mycobacterium smegmatis has revealed an unprecedented substrate binding mechanism and a finely tuned affinity landscape that determines product specificity and product inhibition [11]. The enzyme undergoes conformational changes upon binding of histidine and SAM, creating an optimal environment for the sequential methylation reactions [34].

The methyltransferase activity is highly specific for histidine, distinguishing it from other amino acids [35]. This specificity is crucial for the biosynthesis of ergothioneine, as it ensures that only histidine is channeled into the pathway [36]. The trimethylation of histidine also plays a role in the subsequent sulfoxide formation step by influencing the electronic properties of the imidazole ring [37].

Oxygen-Independent Biosynthetic Pathways

While oxygen-dependent pathways are predominant in ergothioneine biosynthesis, several oxygen-independent pathways have been discovered in anaerobic organisms [38]. These pathways represent alternative strategies for ergothioneine production in environments with limited oxygen availability [39]. The discovery of these pathways has challenged the conventional view that ergothioneine primarily functions as an antioxidant against reactive oxygen species, suggesting broader physiological roles for this compound [15].

EanB-Mediated Sulfur Transfer

One of the oxygen-independent pathways for ergothioneine biosynthesis involves the EanB enzyme, a rhodanese-like sulfur transferase found in the green sulfur bacterium Chlorobium limicola and other anaerobic bacteria. In this pathway, hercynine is first produced by EanA, a histidine-specific methyltransferase similar to EgtD. Subsequently, EanB catalyzes the direct transfer of sulfur from a sulfur donor to hercynine, forming ergothioneine without the need for oxygen.

The crystal structure of EanB has provided insights into its unique mechanism of action [12]. Unlike other rhodanese enzymes that typically transfer sulfur to activated acceptors, EanB can transfer sulfur directly to the unactivated C-2 position of the imidazole ring in hercynine. This reaction proceeds through a nucleophilic aromatic substitution mechanism, where a persulfide intermediate on the active site cysteine (Cys412) of EanB attacks the imidazole ring of hercynine [15].

Recent studies have revealed that EanB utilizes polysulfide as the direct sulfur source rather than the persulfide intermediate on cysteine desulfurase (IscS) as previously thought [17]. This makes EanB the first reported enzyme to use polysulfide as a direct sulfur source in natural product biosynthesis [17]. The reaction mechanism involves binding of hercynine with a neutral imidazole ring, followed by proton transfer from an active site tyrosine (Tyr353) to activate the imidazole ring for nucleophilic attack by the hydropersulfide anion on Cys412 [34].

MES-Dependent Mechanisms

Another oxygen-independent pathway for ergothioneine biosynthesis involves the metallopterin-dependent ergothioneine synthase (MES), a novel class of enzymes discovered in strictly anaerobic organisms such as Caldithrix abyssi [18]. MES is a bifunctional enzyme consisting of an N-terminal metallopterin-binding domain and a C-terminal pyridoxal-5-phosphate-dependent cysteine desulfurase domain [18].

The MES-dependent pathway represents the third independent emergence of ergothioneine biosynthesis in molecular evolution [18]. In this pathway, the C-terminal cysteine desulfurase domain of MES extracts sulfur from cysteine, which is then transported to the N-terminal metallopterin-binding domain that mediates the sulfurization of hercynine [18]. This intramolecular transport of sulfur may occur through the transient formation of persulfides on specific cysteine residues (Cys1074 and Cys1135) in a persulfide relay mechanism [18].

The MES-dependent pathway is particularly significant as it represents the first example of a metallopterin-dependent enzyme catalyzing carbon-sulfur bond formation among the diverse family of mononuclear molybdenum- and tungsten-dependent enzymes [18]. Homologous enzymes occur in a variety of strictly anaerobic organisms, including bacteria isolated from deep-ocean hydrothermal vents [18].

Synthetic Biology Approaches

The growing interest in ergothioneine as a potential nutraceutical and pharmaceutical agent has driven efforts to develop efficient methods for its production through synthetic biology approaches [21]. These approaches involve the engineering of microorganisms to produce ergothioneine through heterologous expression of biosynthetic genes and optimization of metabolic pathways. Synthetic biology offers the potential for large-scale, cost-effective production of ergothioneine compared to traditional extraction from natural sources or chemical synthesis.

Heterologous Expression in E. coli

Escherichia coli has emerged as a promising host for the heterologous production of ergothioneine due to its well-characterized genetics, rapid growth, and advanced genetic modification capabilities [7]. Several studies have successfully engineered E. coli to produce ergothioneine by introducing the necessary biosynthetic genes [19].

One approach involves the expression of the five-gene cluster (egtABCDE) from Mycobacterium smegmatis in E. coli [19]. However, this system often results in the accumulation of hercynine, an intermediate in the pathway, suggesting that the reaction catalyzed by EgtB (the attachment of γ-glutamylcysteine to hercynine) represents a bottleneck in the process [19]. To address this limitation, researchers have explored alternative EgtB enzymes from diverse microorganisms [19].

A significant breakthrough came with the discovery that EgtB enzymes from Methylobacterium strains can catalyze the direct conversion of hercynine to hercynylcysteine sulfoxide using cysteine as the sulfur donor, similar to the fungal Egt1 enzyme [19]. By incorporating egtB from Methylobacterium pseudosasicola into the E. coli production system, researchers achieved ergothioneine productivity of 657 mg/L, representing a substantial improvement over previous systems [19].

Further optimization of the E. coli production system has involved strategies such as overexpressing feedback inhibition-insensitive CysE and SerA to enhance cysteine production, and disrupting the transcriptional repressor gene metJ to increase the metabolic flux of methionine and S-adenosylmethionine [7]. These modifications have contributed to ergothioneine yields of up to 1.3 g/L in E. coli fermentation [7].

Metabolic Engineering in S. cerevisiae and C. glutamicum

Saccharomyces cerevisiae (baker's yeast) and Corynebacterium glutamicum have also been engineered for ergothioneine production, offering alternative platforms with distinct advantages [21]. As generally recognized as safe (GRAS) organisms widely used in the food and pharmaceutical industries, these hosts are particularly attractive for the production of nutraceuticals like ergothioneine [21].

In S. cerevisiae, researchers have successfully implemented the fungal ergothioneine biosynthetic pathway by expressing Egt1 from Neurospora crassa and Egt2 from Chaetomium globosum [21]. This approach has yielded ergothioneine titers of 0.6 g/L in fed-batch fermentation [21]. Further improvements have been achieved through enhancing the expression of biosynthetic genes and engineering precursor supply pathways [23].

A comprehensive metabolic engineering approach in S. cerevisiae involved testing 28 potential targets in different layers of amino acid metabolism, with nine targets showing significant improvements in ergothioneine production (10-51% increase) [23]. Sequential implementation of these targets generated a strain capable of producing 106.2 mg/L ergothioneine in small-scale cultivations [23]. After optimization of fed-batch fermentation conditions, this strain produced 2.39 g/L ergothioneine in 160 hours, with a productivity of 14.95 mg/L/h, without requiring supplementation of amino acids [23].

C. glutamicum has also been engineered for ergothioneine production by introducing the biosynthetic genes from Mycobacterium smegmatis [25]. Interestingly, C. glutamicum possesses an ortholog of M. smegmatis egtA, which encodes an enzyme responsible for γ-glutamyl-cysteine synthesis [25]. By introducing only the egtBCDE genes into a cysteine-producing strain of C. glutamicum, researchers achieved ergothioneine production of more than 70 mg/L [25]. Further improvement to approximately 100 mg/L was realized by expressing egtB from Methylobacterium with M. smegmatis egtDE in the cysteine-producing strain [25].

Optimization of Metabolic Flux

Optimization of metabolic flux is crucial for maximizing ergothioneine production in engineered microorganisms. This involves identifying and addressing bottlenecks in the biosynthetic pathway, enhancing the supply of precursors and cofactors, and balancing the expression of pathway enzymes.

One key aspect of metabolic flux optimization is ensuring adequate supply of the primary precursors: histidine, cysteine, and S-adenosylmethionine (SAM) [21]. Strategies to enhance histidine availability have included overexpression of key enzymes in the histidine biosynthetic pathway, such as HisG and HisC [32]. Similarly, cysteine supply has been improved through overexpression of cysteine biosynthesis enzymes and engineering of sulfur assimilation pathways.

The availability of SAM, which provides the methyl groups for hercynine formation, is another critical factor. Approaches to enhance SAM supply have included overexpression of SAM synthetase and engineering of the methionine cycle [7]. Additionally, ensuring adequate regeneration of SAM through the methionine salvage pathway has been shown to increase ergothioneine production by 28% in some systems [32].

Balancing the expression levels of pathway enzymes is essential to prevent the accumulation of intermediates and ensure efficient flux through the pathway [28]. In the fungal pathway expressed in S. cerevisiae, integrating an additional copy of Egt1 increased ergothioneine titer by 80% in batch cultivation and 20% in simulated fed-batch medium [28]. However, an additional copy of Egt2 did not increase the titer and even caused a decrease in simulated fed-batch medium, suggesting that the flux control of the pathway mainly resides elsewhere [28].

Medium optimization has also played a significant role in enhancing ergothioneine production [23]. Studies have shown that supplementation with specific nutrients, such as pantothenate, can improve productivity without requiring the addition of amino acid precursors [23]. This approach reduces production costs and makes the fermentation process more economically viable for commercial applications [23].

| Table 2: Ergothioneine Production Titers in Engineered Microorganisms | |||

|---|---|---|---|

| Organism | Biosynthetic Pathway | Key Engineering Strategies | Titer (g/L) |

| E. coli | M. smegmatis egtABCDE | Overexpression of CysE and SerA, disruption of metJ | 1.3 |

| E. coli | M. smegmatis egtDE with M. pseudosasicola egtB | Direct use of cysteine as sulfur donor | 0.657 |

| S. cerevisiae | N. crassa Egt1, C. globosum Egt2 | Integration of fungal pathway | 0.6 |

| S. cerevisiae | N. crassa Egt1, C. globosum Egt2 | Comprehensive metabolic engineering, medium optimization | 2.39 |

| C. glutamicum | M. smegmatis egtBCDE | Utilization of cysteine-producing strain | 0.07 |

| C. glutamicum | M. smegmatis egtDE with Methylobacterium egtB | Utilization of cysteine-producing strain | 0.1 |

| M. neoaurum | Native pathway with overexpression | Enhancement of SAM regeneration, inactivation of degradation pathway | 1.56 |

Microbial Sources

Fungi (Basidiomycota and Ascomycota)

Fungi represent the most prolific natural producers of ergothioneine, with significant biosynthetic capacity found across multiple taxonomic divisions. The synthesis of ergothioneine in fungi occurs through a streamlined biosynthetic pathway that differs from bacterial systems, utilizing fewer enzymatic steps while maintaining high production efficiency [5].

Basidiomycota Division

The Basidiomycota division encompasses numerous ergothioneine-producing species, with mushrooms being the most recognizable and extensively studied representatives. Members of this division demonstrate remarkable variability in ergothioneine content, ranging from minimal levels to exceptionally high concentrations exceeding 7,000 milligrams per kilogram dry weight [6].

Boletus edulis (porcini mushrooms) stands as the most prolific ergothioneine producer among documented fungal species, with concentrations reaching 7,270 milligrams per kilogram dry weight [6]. This species consistently demonstrates the highest ergothioneine levels across multiple studies, making it a benchmark for ergothioneine content in natural sources [7]. The exceptional accumulation in porcini mushrooms appears related to specific genetic factors and environmental conditions that favor ergothioneine biosynthesis and retention [8].

Pleurotus species, including Pleurotus eryngii (king oyster mushrooms) and Pleurotus ostreatus (oyster mushrooms), represent another major group of high-ergothioneine producers within Basidiomycota [9]. King oyster mushrooms can contain up to 13,000 milligrams per kilogram dry weight of ergothioneine, demonstrating exceptional biosynthetic capacity [10]. Pleurotus citrinopileatus (yellow oyster mushrooms) shows particularly high ergothioneine content at 3,940 milligrams per kilogram dry weight, while maintaining consistent production across different cultivation conditions [9].

Lentinula edodes (shiitake mushrooms) produces substantial ergothioneine levels, typically ranging from 1,500 to 2,000 milligrams per kilogram dry weight [9] [11]. This species has been extensively studied for its ergothioneine content variability, which appears influenced by cultivation substrate, growing conditions, and harvesting methods [12]. Shiitake mushrooms demonstrate remarkable consistency in ergothioneine production across different geographical locations and cultivation practices [13].

Agaricus bisporus, encompassing white button, brown button (cremini), and portobello mushrooms, represents the most commonly consumed mushroom species worldwide and contributes significantly to dietary ergothioneine intake [14]. While these varieties contain lower ergothioneine concentrations compared to specialty mushrooms, ranging from 400 to 600 milligrams per kilogram dry weight, their widespread consumption makes them important sources for population-level ergothioneine intake [9].

Grifola frondosa (maitake mushrooms) produces moderate ergothioneine levels at approximately 1,110 milligrams per kilogram dry weight [6]. This species demonstrates consistent ergothioneine production and has been identified as having biosynthetic genes similar to other high-producing Basidiomycota species [5]. The ergothioneine content in maitake appears stable across different harvesting periods and storage conditions [12].

Additional Basidiomycota species contributing to ergothioneine production include Flammulina velutipes (enoki mushrooms) with approximately 1,000 milligrams per kilogram dry weight [5], and various wild mushroom species such as Sparassis crispa, Tricholoma matsutake, and Neolentinus lepideus, which contain 300 to 800 milligrams per kilogram dry weight [12].

Ascomycota Division

The Ascomycota division includes numerous ergothioneine-producing species, with the first documented ergothioneine isolation occurring from Claviceps purpurea, an ergot fungus belonging to this division [5]. Members of Ascomycota demonstrate diverse ergothioneine biosynthetic capabilities, with some species achieving production levels comparable to high-producing Basidiomycota [2].

Neurospora crassa serves as a model organism for ergothioneine biosynthesis research within Ascomycota [15]. This species produces ergothioneine through a three-enzyme pathway involving Egt1 and Egt2, with Egt1 functioning as a bifunctional enzyme combining activities analogous to bacterial EgtB and EgtD [5]. The ergothioneine content in Neurospora crassa varies significantly during different developmental stages, with higher concentrations observed during conidial germination compared to vegetative growth [2].

Aspergillus fumigatus, an opportunistic pathogen, produces ergothioneine as part of its oxidative stress response system [16]. This species demonstrates significant ergothioneine accumulation during stress conditions, with production levels influenced by environmental factors such as oxygen availability and nutrient limitation [2]. The ergothioneine biosynthesis in Aspergillus fumigatus has been linked to conidial health and resistance to oxidative damage [16].

Schizosaccharomyces pombe (fission yeast) represents another well-studied Ascomycota ergothioneine producer [15]. This species shows remarkable ergothioneine accumulation during nitrogen and glucose starvation, with intracellular levels increasing from 0.3 micromolar under normal conditions to over 150 micromolar during stress [2]. The ergothioneine biosynthesis pathway in Schizosaccharomyces pombe involves two genes, egt1 and egt2, which have been extensively characterized [15].

Additional Ascomycota species producing ergothioneine include Penicillium notatum, Aureobasidium pullulans, and various species within the Dothideomycetes class [5]. These species typically produce moderate ergothioneine levels but contribute to the overall diversity of fungal ergothioneine sources in natural ecosystems [4].

Actinomycetales Bacteria

Actinomycetales bacteria represent the primary prokaryotic producers of ergothioneine, utilizing a sophisticated five-gene biosynthetic pathway to convert histidine into this valuable antioxidant compound [2]. These bacteria are ubiquitous in soil environments and play crucial roles in ergothioneine production within terrestrial ecosystems [17].

Mycobacterial Species

Mycobacterium smegmatis serves as the model organism for understanding bacterial ergothioneine biosynthesis [2]. This species possesses the complete egtABCDE gene cluster responsible for ergothioneine production, with each gene encoding specific enzymes in the biosynthetic pathway [18]. EgtD catalyzes the initial trimethylation of histidine to produce hercynine, while EgtB facilitates the incorporation of sulfur from gamma-glutamylcysteine [18]. EgtC removes glutamate from the intermediate compound, and EgtE completes the synthesis by producing ergothioneine with concomitant release of pyruvate and ammonia [2].

Mycobacterium tuberculosis, the causative agent of tuberculosis, produces ergothioneine as part of its virulence and survival strategy [2]. Ergothioneine production in this pathogen enhances resistance to oxidative stress within host macrophages and contributes to antibiotic resistance [2]. The ergothioneine biosynthetic genes in Mycobacterium tuberculosis are highly conserved and essential for pathogenicity in mouse models [2].

Additional mycobacterial species, including Mycobacterium avium and related non-tuberculous mycobacteria, demonstrate ergothioneine production capabilities [17]. These species contribute to environmental ergothioneine levels in soil and water systems, particularly in areas with high mycobacterial populations [2].

Streptomyces Species

Streptomyces bacteria represent another major group within Actinomycetales capable of ergothioneine biosynthesis [19]. Streptomyces lividans and related species possess ergothioneine biosynthetic machinery similar to mycobacterial systems but with variations in gene organization and regulation [19]. These bacteria are particularly important in agricultural soils, where they contribute to ergothioneine availability for plant uptake [20].

Streptomyces coelicolor has been identified as capable of enhancing ergothioneine levels in associated plants through direct root colonization [20]. This species demonstrates the ability to transfer ergothioneine to plant hosts, suggesting an important ecological role in plant-microbe interactions [20]. The ergothioneine production by Streptomyces species appears regulated by environmental conditions, with higher production observed under stress conditions [19].

Other Actinomycetales

Various other Actinomycetales bacteria contribute to ergothioneine production in natural environments [17]. These include species within the genera Nocardia, Rhodococcus, and Corynebacterium, each possessing variations of the ergothioneine biosynthetic pathway [21]. The distribution of ergothioneine-producing Actinomycetales in soil correlates with organic matter content and pH, with higher populations found in well-structured, nutrient-rich soils [22].

Botanical Sources

Accumulation in Mushrooms

Mushrooms represent the most significant dietary source of ergothioneine for humans, accounting for approximately 95% of dietary ergothioneine intake in populations with regular mushroom consumption [23]. The accumulation of ergothioneine in mushroom fruiting bodies results from active biosynthesis by the fungal organism, with concentrations varying dramatically among species, growing conditions, and developmental stages [12].

Species-Specific Accumulation Patterns

The ergothioneine content in mushrooms exhibits remarkable species-specific variation, with differences of up to 92.3-fold observed between species [12]. This variation reflects genetic differences in biosynthetic capacity, enzyme expression levels, and metabolic regulation among fungal species [9]. High-accumulating species such as Boletus edulis consistently produce ergothioneine levels exceeding 5,000 milligrams per kilogram dry weight, while low-accumulating species may contain less than 100 milligrams per kilogram dry weight [6].

Pleurotus genus mushrooms demonstrate consistently high ergothioneine accumulation, with multiple species ranking among the top producers [9]. Pleurotus citrinopileatus shows the highest ergothioneine content among tested Pleurotus species at 3,940 milligrams per kilogram dry weight, followed by Pleurotus ostreatus at 1,500 milligrams per kilogram dry weight [9]. This genus-specific trend suggests shared genetic mechanisms for enhanced ergothioneine biosynthesis [13].

Commercial mushroom species show significant variability in ergothioneine accumulation despite genetic similarities [14]. Brown button mushrooms (Agaricus bisporus) contain approximately 470 milligrams per kilogram dry weight, while genetically related portobello mushrooms contain 600 milligrams per kilogram dry weight [9]. This variation appears related to developmental stage, with mature fruiting bodies generally containing higher ergothioneine concentrations than younger specimens [12].

Cultivation Factors Affecting Accumulation

Growing substrate composition significantly influences ergothioneine accumulation in cultivated mushrooms [9]. Mushrooms grown on organic-rich substrates, particularly those containing high levels of histidine, cysteine, and methionine, demonstrate enhanced ergothioneine production [12]. The addition of 2 millimolar methionine to cultivation media increases ergothioneine content in most mushroom species tested, suggesting methionine availability as a limiting factor in biosynthesis [12].

Environmental conditions during cultivation affect ergothioneine accumulation patterns [24]. Temperature, humidity, light exposure, and oxygen availability all influence ergothioneine biosynthesis and accumulation in mushroom fruiting bodies [25]. Optimal ergothioneine production typically occurs under moderate stress conditions that stimulate antioxidant production without severely limiting growth [24].

Harvesting timing influences ergothioneine content in mushroom fruiting bodies [12]. Early harvesting generally yields lower ergothioneine concentrations, while allowing fruiting bodies to reach full maturity maximizes ergothioneine accumulation [26]. However, over-mature mushrooms may show decreased ergothioneine levels due to degradation processes [26].

Tissue Distribution Within Mushrooms

Ergothioneine distribution within mushroom fruiting bodies shows characteristic patterns related to tissue function and development [27]. Cap tissues generally contain higher ergothioneine concentrations than stem tissues, reflecting higher metabolic activity and oxidative stress exposure in photosynthetic and reproductive tissues [12]. Gill tissues in species such as Agaricus bisporus show particularly high ergothioneine concentrations, correlating with spore production and associated oxidative processes [14].

Developmental stage influences tissue-specific ergothioneine distribution [12]. Young, developing mushrooms show relatively uniform ergothioneine distribution, while mature fruiting bodies demonstrate clear concentration gradients with highest levels in metabolically active tissues [27]. Senescent mushroom tissues may show redistribution of ergothioneine as part of nutrient recycling processes [12].

Plant Uptake Mechanisms

Plants acquire ergothioneine from soil sources through specialized uptake mechanisms involving root systems and symbiotic relationships with soil microorganisms [28]. While plants cannot synthesize ergothioneine de novo, they have evolved efficient systems for capturing this valuable antioxidant from their environment [1].

Direct Root Uptake

Recent research has demonstrated that plants can directly absorb ergothioneine from soil solutions through their root systems [29]. This uptake occurs independently of mycorrhizal associations, suggesting dedicated transport mechanisms within plant root cells [30]. The efficiency of direct ergothioneine uptake varies among plant species, with some crops showing greater capacity for accumulation than others [31].

Wheat (Triticum aestivum) demonstrates significant capacity for ergothioneine uptake from soil sources [29]. Studies using isotope-labeled ergothioneine have shown rapid uptake and translocation throughout wheat plants, with accumulation occurring in both root and shoot tissues [30]. The uptake appears to follow concentration-dependent kinetics, suggesting active transport mechanisms rather than passive diffusion [29].

Other cereal crops, including oats and barley, also demonstrate ergothioneine uptake capacity [28]. Oats show particularly efficient ergothioneine accumulation, with grain samples containing measurable levels correlating with soil ergothioneine availability [11]. This uptake contributes to the ergothioneine content found in oat-based food products [1].

Mycorrhizal-Mediated Uptake

Arbuscular mycorrhizal fungi (AMF) play a crucial role in facilitating plant ergothioneine uptake from soil sources [28]. These beneficial fungi form symbiotic relationships with plant roots, extending the effective root zone and enhancing nutrient acquisition [32]. Studies have shown that plants inoculated with AMF demonstrate significantly higher ergothioneine levels compared to non-inoculated controls [33].

The mechanism of mycorrhizal-mediated ergothioneine transfer involves hyphal networks that connect plant roots with ergothioneine-producing soil microorganisms [31]. AMF hyphae can extend several centimeters from host roots, accessing ergothioneine sources beyond the immediate rhizosphere [32]. This extended reach significantly increases the ergothioneine capture potential for host plants [28].

Different AMF species show varying efficiency in facilitating ergothioneine uptake [28]. Some species demonstrate enhanced capacity for ergothioneine transfer, while others show minimal effects on plant ergothioneine levels [33]. This species-specific variation suggests specialized adaptations for organic compound transport within mycorrhizal networks [32].

Rhizosphere Interactions

The plant rhizosphere serves as a critical zone for ergothioneine exchange between soil microorganisms and plant roots [28]. Root exudates influence the activity and populations of ergothioneine-producing bacteria, creating feedback loops that enhance ergothioneine availability [31]. Plants may actively recruit ergothioneine-producing microorganisms through specific exudate compounds [20].

Tillage practices significantly impact rhizosphere ergothioneine dynamics [34]. Reduced tillage systems maintain higher soil ergothioneine levels and support more diverse communities of ergothioneine-producing microorganisms [31]. This relationship between agricultural practices and ergothioneine availability has important implications for crop nutritional quality [28].

Soil organic matter content correlates positively with plant ergothioneine uptake efficiency [35]. High organic matter soils support larger populations of ergothioneine-producing microorganisms and maintain higher baseline ergothioneine levels [28]. This relationship emphasizes the importance of soil health for maximizing plant ergothioneine content [31].

Food Sources

Mushroom Species Variability

The ergothioneine content among mushroom species exhibits extraordinary variability, creating a complex landscape of nutritional potential across different fungal families and genera [6]. This variability stems from genetic differences in biosynthetic capacity, environmental adaptation strategies, and evolutionary responses to oxidative stress [12].

High-Content Species

Boletus edulis (porcini mushrooms) consistently ranks as the highest ergothioneine-containing mushroom species across multiple studies [7]. Laboratory analyses have confirmed ergothioneine concentrations reaching 7,270 milligrams per kilogram dry weight, representing the peak known accumulation in any natural food source [6]. This exceptional content appears related to specialized genetic machinery for ergothioneine biosynthesis and environmental factors favoring its accumulation [8].

King oyster mushrooms (Pleurotus eryngii) demonstrate remarkable ergothioneine production capacity, with concentrations reaching 13,000 milligrams per kilogram dry weight under optimal growing conditions [10]. This species shows consistent high-level production across different cultivation methods and geographical locations [36]. The ergothioneine content in king oyster mushrooms remains stable during storage and processing, making them reliable sources for dietary supplementation [26].

Yellow oyster mushrooms (Pleurotus citrinopileatus) produce ergothioneine levels approaching 4,000 milligrams per kilogram dry weight [9]. This species demonstrates superior ergothioneine accumulation compared to other Pleurotus species, with genetic analysis revealing enhanced expression of biosynthetic enzymes [5]. The bright yellow coloration of this species may relate to elevated antioxidant production, including ergothioneine [13].

Shiitake mushrooms (Lentinula edodes) maintain ergothioneine levels around 2,000 milligrams per kilogram dry weight across diverse cultivation conditions [11]. This species has been extensively studied for factors affecting ergothioneine content, revealing that substrate composition and environmental conditions significantly influence accumulation [12]. Shiitake mushrooms retain high ergothioneine levels even after cooking and processing [36].

Moderate-Content Species

Oyster mushrooms (Pleurotus ostreatus) typically contain 1,000 to 1,500 milligrams per kilogram dry weight of ergothioneine [9]. This species shows good consistency in ergothioneine production and responds positively to cultivation optimization aimed at enhancing antioxidant content [26]. The ergothioneine levels in oyster mushrooms correlate with overall antioxidant capacity, suggesting coordinated regulation of protective compounds [37].

Maitake mushrooms (Grifola frondosa) produce moderate ergothioneine levels around 1,110 milligrams per kilogram dry weight [6]. This species demonstrates stable ergothioneine production across different harvesting seasons and growing conditions [12]. Maitake mushrooms have been identified as containing biosynthetic genes similar to high-producing species, suggesting potential for enhancement through cultivation optimization [5].

Enoki mushrooms (Flammulina velutipes) contain approximately 1,000 milligrams per kilogram dry weight of ergothioneine [5]. This species shows interesting developmental patterns in ergothioneine accumulation, with young fruiting bodies containing higher concentrations than mature specimens [12]. The slender morphology of enoki mushrooms may relate to specialized metabolic adaptations that influence ergothioneine production [13].

Lower-Content Species

Common button mushrooms (Agaricus bisporus) represent the most widely consumed mushroom variety globally but contain relatively modest ergothioneine levels [14]. White button mushrooms typically contain 400 milligrams per kilogram dry weight, while brown button (cremini) varieties contain approximately 470 milligrams per kilogram dry weight [9]. Despite lower concentrations, the widespread consumption of these varieties makes them significant contributors to population-level ergothioneine intake [23].

Portobello mushrooms, representing the mature form of Agaricus bisporus, contain slightly higher ergothioneine levels at approximately 600 milligrams per kilogram dry weight [9]. The increased content in mature fruiting bodies suggests developmental accumulation patterns that could be exploited for enhanced production [14].

Wood ear mushrooms (Auricularia polytricha) and other jelly fungi contain minimal ergothioneine levels, typically below 100 milligrams per kilogram dry weight [6]. These species appear to have limited biosynthetic capacity for ergothioneine, possibly related to their unique cellular structure and metabolic adaptations [12].

Legumes and Other Plant Foods

While mushrooms dominate dietary ergothioneine sources, various plant foods contribute meaningful amounts to overall intake, particularly in populations with limited mushroom consumption [38]. The ergothioneine content in plant foods results from uptake from soil sources rather than biosynthesis, creating different accumulation patterns and variability factors [11].

Legume Sources

Black beans (Phaseolus vulgaris) represent the highest ergothioneine-containing legume species, with concentrations reaching 13.49 milligrams per kilogram [7]. This exceptional content among plant foods reflects efficient uptake mechanisms and favorable growing conditions that support ergothioneine-producing soil microorganisms [39]. Black beans demonstrate consistent ergothioneine content across different varieties and growing regions [38].

Kidney beans contain moderate ergothioneine levels at approximately 4.52 milligrams per kilogram [7]. These large, kidney-shaped legumes are widely consumed globally and contribute significantly to ergothioneine intake in populations with regular bean consumption [11]. The ergothioneine content in kidney beans appears stable during storage and cooking processes [38].

Red beans provide ergothioneine at levels around 5.0 milligrams per kilogram, representing another important legume source [40]. These beans show good retention of ergothioneine during processing and demonstrate consistent content across different production systems [38]. The ergothioneine content in red beans correlates with soil health parameters in growing regions [11].

Additional legume sources include lentils, peas, and other bean varieties, which typically contain 2 to 8 milligrams per kilogram of ergothioneine [38]. Green lentils, brown lentils, and split peas all contribute to dietary ergothioneine intake, though at lower levels than the high-content bean varieties [11]. The variability in legume ergothioneine content reflects differences in soil conditions and agricultural practices [41].

Grain Sources

Oat bran stands out among grain sources with ergothioneine content reaching 4.41 milligrams per kilogram [7]. This high-fiber grain fraction concentrates ergothioneine from whole oat kernels, creating a valuable dietary source [11]. The ergothioneine content in oat bran remains stable during processing and storage, making it suitable for food fortification applications [40].

Whole oats contain lower but significant ergothioneine levels, typically ranging from 0.02 to 0.5 milligrams per 100 grams dry weight [11]. The regular consumption of oat-based foods contributes meaningfully to cumulative ergothioneine intake over time [1]. Different oat varieties show some variation in ergothioneine content, related to genetic factors and growing conditions [11].

Wheat germ contains modest ergothioneine levels around 0.4 milligrams per kilogram [42]. While lower than other grain fractions, wheat germ represents a concentrated source of various nutrients including ergothioneine [14]. The ergothioneine content in wheat products depends significantly on processing methods and the inclusion of germ fractions [11].

Other Plant Foods

Garlic demonstrates surprisingly high ergothioneine content for a vegetable source, containing up to 3.6 milligrams per kilogram [11]. This content may reflect the antimicrobial properties of garlic that support beneficial soil microorganisms capable of ergothioneine production [8]. The ergothioneine content in garlic appears stable during storage and various preparation methods [40].

Root vegetables such as parsnips contain modest ergothioneine levels around 0.2 milligrams per kilogram [43]. These levels reflect direct uptake from soil sources and vary with soil health and agricultural practices [11]. Other root vegetables including turnips and carrots show similar low-level ergothioneine content [40].

Fruits generally contain minimal ergothioneine levels, with kiwi fruit showing the highest content at approximately 0.2 milligrams per kilogram [43]. Most common fruits contain less than 0.1 milligrams per kilogram, making them negligible sources for dietary ergothioneine intake [11]. The low content in fruits reflects limited soil contact and reduced uptake mechanisms compared to root-contact vegetables [40].

Fermented foods represent a special category of plant-based ergothioneine sources [1]. Tempeh, a fermented soy product, contains approximately 2.0 milligrams per kilogram of ergothioneine [11]. This content results from bacterial fermentation processes that may include ergothioneine-producing microorganisms [40]. Other fermented foods show variable ergothioneine content depending on the specific microorganisms involved in fermentation [43].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: de Visser SP. Mechanistic Insight on the Activity and Substrate Selectivity of Nonheme Iron Dioxygenases. Chem Rec. 2018 Jun 7. doi: 10.1002/tcr.201800033. [Epub ahead of print] Review. PubMed PMID: 29878456.

3: Halliwell B, Cheah IK, Tang RMY. Ergothioneine - a diet-derived antioxidant with therapeutic potential. FEBS Lett. 2018 May 31. doi: 10.1002/1873-3468.13123. [Epub ahead of print] Review. PubMed PMID: 29851075.

4: Gökçe G, Arun MZ, Ertuna E. Ergothioneine prevents endothelial dysfunction induced by mercury chloride. Exp Ther Med. 2018 Jun;15(6):4697-4702. doi: 10.3892/etm.2018.6079. Epub 2018 Apr 18. PubMed PMID: 29805489; PubMed Central PMCID: PMC5958736.

5: Zhang D, Tang Z, Liu W. Biosynthesis of Lincosamide Antibiotics: Reactions Associated with Degradation and Detoxification Pathways Play a Constructive Role. Acc Chem Res. 2018 May 24. doi: 10.1021/acs.accounts.8b00135. [Epub ahead of print] PubMed PMID: 29792672.

6: Zhao H, Zhang M, Liu Q, Wang X, Zhao R, Geng Y, Wong T, Li S, Wang X. A comprehensive screening shows that ergothioneine is the most abundant antioxidant in the wild macrofungus Phylloporia ribis Ryvarden. J Environ Sci Health C Environ Carcinog Ecotoxicol Rev. 2018 Apr 3;36(2):98-111. doi: 10.1080/10590501.2018.1450201. PubMed PMID: 29667505.

7: Misson L, Burn R, Vit A, Hildesheim J, Beliaeva MA, Blankenfeldt W, Seebeck FP. Inhibition and Regulation of the Ergothioneine Biosynthetic Methyltransferase EgtD. ACS Chem Biol. 2018 May 18;13(5):1333-1342. doi: 10.1021/acschembio.8b00127. Epub 2018 Apr 16. PubMed PMID: 29658702.

8: Mishra A, Reddy IJ, Dhali A, Javvaji PK. l-Ergothioneine improves the developmental potential of in vitro sheep embryos without influencing OCTN1-mediated cross-membrane transcript expression. Zygote. 2018 Apr 2:1-13. doi: 10.1017/S0967199418000047. [Epub ahead of print] PubMed PMID: 29607799.

9: Naowarojna N, Cheng R, Chen L, Quill M, Xu M, Zhao C, Liu P. Mini-Review: Ergothioneine and Ovothiol Biosyntheses, an Unprecedented Trans-Sulfur Strategy in Natural Product Biosynthesis. Biochemistry. 2018 Apr 6. doi: 10.1021/acs.biochem.8b00239. [Epub ahead of print] PubMed PMID: 29589901.

10: Tschirka J, Kreisor M, Betz J, Gründemann D. Substrate Selectivity Check of the Ergothioneine Transporter. Drug Metab Dispos. 2018 Jun;46(6):779-785. doi: 10.1124/dmd.118.080440. Epub 2018 Mar 12. PubMed PMID: 29530864.

11: Janata J, Kamenik Z, Gazak R, Kadlcik S, Najmanova L. Biosynthesis and incorporation of an alkylproline-derivative (APD) precursor into complex natural products. Nat Prod Rep. 2018 Mar 1;35(3):257-289. doi: 10.1039/c7np00047b. Epub 2018 Mar 8. PubMed PMID: 29517100.

12: Irani S, Naowarojna N, Tang Y, Kathuria KR, Wang S, Dhembi A, Lee N, Yan W, Lyu H, Costello CE, Liu P, Zhang YJ. Snapshots of C-S Cleavage in Egt2 Reveals Substrate Specificity and Reaction Mechanism. Cell Chem Biol. 2018 May 17;25(5):519-529.e4. doi: 10.1016/j.chembiol.2018.02.002. Epub 2018 Mar 1. PubMed PMID: 29503207; PubMed Central PMCID: PMC5959753.

13: Tang RMY, Cheah IK, Yew TSK, Halliwell B. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues. Sci Rep. 2018 Jan 25;8(1):1601. doi: 10.1038/s41598-018-20021-z. PubMed PMID: 29371632; PubMed Central PMCID: PMC5785509.

14: Nigam SK. The SLC22 Transporter Family: A Paradigm for the Impact of Drug Transporters on Metabolic Pathways, Signaling, and Disease. Annu Rev Pharmacol Toxicol. 2018 Jan 6;58:663-687. doi: 10.1146/annurev-pharmtox-010617-052713. PubMed PMID: 29309257.

15: Kerley RN, McCarthy C, Kell DB, Kenny LC. The potential therapeutic effects of ergothioneine in pre-eclampsia. Free Radic Biol Med. 2018 Mar;117:145-157. doi: 10.1016/j.freeradbiomed.2017.12.030. Epub 2017 Dec 25. Review. PubMed PMID: 29284116.

16: Osawa R, Kamide T, Satoh Y, Kawano Y, Ohtsu I, Dairi T. Heterologous and High Production of Ergothioneine in Escherichia coli. J Agric Food Chem. 2018 Feb 7;66(5):1191-1196. doi: 10.1021/acs.jafc.7b04924. Epub 2018 Jan 15. PubMed PMID: 29276826.

17: Mollica A, Macedonio G, Stefanucci A, Carradori S, Akdemir A, Angeli A, Supuran CT. Five- and Six-Membered Nitrogen-Containing Compounds as Selective Carbonic Anhydrase Activators. Molecules. 2017 Dec 9;22(12). pii: E2178. doi: 10.3390/molecules22122178. PubMed PMID: 29232847.

18: Salinas G, Comini MA. Alternative Thiol-Based Redox Systems. Antioxid Redox Signal. 2018 Feb 20;28(6):407-409. doi: 10.1089/ars.2017.7464. Epub 2018 Jan 5. PubMed PMID: 29207877.

19: Chien RC, Lin YC, Mau JL. Apoptotic Effect of Taiwanofungus salmoneus (Agaricomycetes) Mycelia and Solid-State Fermented Products on Cancer Cells. Int J Med Mushrooms. 2017;19(9):777-495. doi: 10.1615/IntJMedMushrooms.2017024264. PubMed PMID: 29199553.

20: Song TY, Yang NC, Chen CL, Thi TLV. Protective Effects and Possible Mechanisms of Ergothioneine and Hispidin against Methylglyoxal-Induced Injuries in Rat Pheochromocytoma Cells. Oxid Med Cell Longev. 2017;2017:4824371. doi: 10.1155/2017/4824371. Epub 2017 Oct 17. PubMed PMID: 29181125; PubMed Central PMCID: PMC5664345.

Explore Compound Types